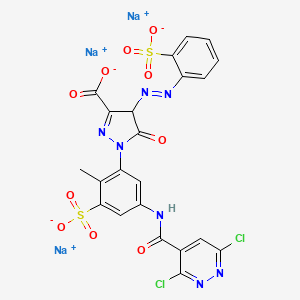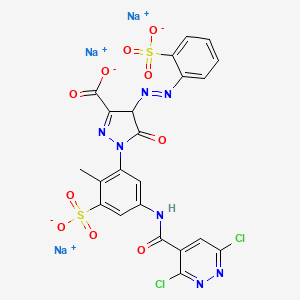
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine is a compound belonging to the class of s-triazines, which are known for their diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine typically involves the reaction of aniline derivatives with triazine precursors. One common method involves reacting an aniline derivative with a triazine compound in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial ribosomes or enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-nicotinoylamino-6-aryl-s-triazines: Known for their nootropic and anti-ulcer activities.
s-Triazines linked with piperazine or aniline: Exhibiting antimicrobial properties.
Uniqueness
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its beta-naphthyl group, in particular, may enhance its interaction with biological targets compared to other s-triazine derivatives.
Propriétés
Numéro CAS |
92616-33-6 |
|---|---|
Formule moléculaire |
C19H14N6O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(4-amino-6-naphthalen-2-yl-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N6O/c20-18-22-16(14-8-7-12-4-1-2-5-13(12)10-14)23-19(25-18)24-17(26)15-6-3-9-21-11-15/h1-11H,(H3,20,22,23,24,25,26) |
Clé InChI |
QQQVBTJOPXMLOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















